N-(3-acetylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Acetylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 4 linked to a 3-acetylphenyl group. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, yielding white crystalline solids with high purity (confirmed by $^1$H NMR, $^{13}$C NMR, HRMS, and HPLC) .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-4-27-18-10-8-17(9-11-18)24-13(2)19(22-23-24)20(26)21-16-7-5-6-15(12-16)14(3)25/h5-12H,4H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWKFNUIDDAYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, where variations in substituents significantly impact physicochemical and biological properties. Key analogues include:
Key Observations :
- Substituent Position : Para-substituted aryl groups (e.g., 4-ethoxyphenyl) enhance planarity and crystallinity compared to ortho-substituted analogues .
- Electron-Donating Groups : Ethoxy groups improve solubility and stability relative to electron-withdrawing groups (e.g., chlorine) .
- Amide Modifications : Bulky or polar amide substituents (e.g., 3-acetylphenyl) may enhance receptor binding specificity, as seen in Wnt/β-catenin inhibitors .
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